REACTION_CXSMILES
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[Br:1][C:2]1[C:10]2[O:9][CH:8]=[C:7]([C:11]([OH:13])=O)[C:6]=2[CH:5]=[CH:4][CH:3]=1.C1N=CN(C(N2C=NC=C2)=O)C=1.[CH3:26][NH:27][O:28][CH3:29]>C(Cl)Cl>[Br:1][C:2]1[C:10]2[O:9][CH:8]=[C:7]([C:11]([N:27]([O:28][CH3:29])[CH3:26])=[O:13])[C:6]=2[CH:5]=[CH:4][CH:3]=1
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Name
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|
Quantity
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8.9 g
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Type
|
reactant
|
Smiles
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BrC1=CC=CC=2C(=COC21)C(=O)O
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Name
|
|
Quantity
|
9.1 g
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Type
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reactant
|
Smiles
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C1=CN(C=N1)C(=O)N2C=CN=C2
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
5.5 g
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Type
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reactant
|
Smiles
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CNOC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred for 4 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was stirred for 16 hours at room temperature
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Duration
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16 h
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Type
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EXTRACTION
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Details
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The reaction mixture was extracted with EtOAc (300 mL)
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Type
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WASH
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Details
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The organic layer was washed with brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
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Details
|
The solvent was concentrated in vacua
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Type
|
CUSTOM
|
Details
|
The residue was purified with silica gel chromatography
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Reaction Time |
4 h |
Name
|
|
Type
|
product
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Smiles
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BrC1=CC=CC=2C(=COC21)C(=O)N(C)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |